molecular formula C26H20N4O5 B14963209 dimethyl 5-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)isophthalate

dimethyl 5-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)isophthalate

Cat. No.: B14963209
M. Wt: 468.5 g/mol
InChI Key: ZJWBXKWYDMNOPU-UHFFFAOYSA-N
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Description

Dimethyl 5-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)isophthalate is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 5-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)isophthalate typically involves the condensation of isoflavone and 3-aminopyrazole. This reaction can be carried out under microwave irradiation or conventional heating . The choice of method depends on the desired yield and reaction time.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation can significantly reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)isophthalate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds .

Scientific Research Applications

Dimethyl 5-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)isophthalate has several scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl 5-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)isophthalate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways involved in disease processes . The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 5-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)isophthalate is unique due to its specific structural features and the diverse range of reactions it can undergo.

Properties

Molecular Formula

C26H20N4O5

Molecular Weight

468.5 g/mol

IUPAC Name

dimethyl 5-(4-methyl-10-oxo-5-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)benzene-1,3-dicarboxylate

InChI

InChI=1S/C26H20N4O5/c1-15-22(16-7-5-4-6-8-16)23-27-14-20-21(30(23)28-15)9-10-29(24(20)31)19-12-17(25(32)34-2)11-18(13-19)26(33)35-3/h4-14H,1-3H3

InChI Key

ZJWBXKWYDMNOPU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)N(C=C3)C5=CC(=CC(=C5)C(=O)OC)C(=O)OC

Origin of Product

United States

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